Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-
CAS No.: 18055-47-5
Cat. No.: VC17344732
Molecular Formula: C18H25N5OSi2
Molecular Weight: 383.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18055-47-5 |
|---|---|
| Molecular Formula | C18H25N5OSi2 |
| Molecular Weight | 383.6 g/mol |
| IUPAC Name | N-trimethylsilyl-N-(9-trimethylsilylpurin-6-yl)benzamide |
| Standard InChI | InChI=1S/C18H25N5OSi2/c1-25(2,3)22-13-21-15-16(22)19-12-20-17(15)23(26(4,5)6)18(24)14-10-8-7-9-11-14/h7-13H,1-6H3 |
| Standard InChI Key | CAESNCKMRVIYKU-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)N1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)[Si](C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a purine scaffold (C₅H₄N₄) substituted at the N6 and N9 positions with TMS groups, while the N2 position is functionalized with a benzamide group (C₇H₅NO). The molecular formula is C₁₈H₂₆N₆OSi₂, with a molecular weight of 383.6 g/mol. The TMS groups (-Si(CH₃)₃) confer steric bulk and enhance solubility in nonpolar solvents, while the benzamide moiety introduces hydrogen-bonding capabilities.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 18055-47-5 |
| Molecular Formula | C₁₈H₂₆N₆OSi₂ |
| Molecular Weight | 383.6 g/mol |
| Purity (Commercial) | Undefined size (inquire) |
| Solubility | Likely soluble in THF, DCM, or toluene |
Stereochemical and Electronic Features
The TMS groups at N6 and N9 induce significant steric hindrance, which influences the compound’s reactivity. For instance, the silyl groups protect the purine nitrogens from electrophilic attack, directing reactivity to the benzamide carbonyl or the C8 position of the purine ring. Density functional theory (DFT) calculations on analogous silylated purines suggest that the TMS substituents increase electron density at the purine core, potentially enhancing nucleophilicity at specific sites .
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- typically involves a multi-step protocol:
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Purine Functionalization: A purine derivative (e.g., 6-chloropurine) is treated with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to install the TMS groups at N6 and N9.
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Benzamide Coupling: The N2 position is then acylated using benzoyl chloride or a benzamide derivative under Schotten-Baumann conditions .
Reaction Scheme:
Optimization and Challenges
Key challenges include avoiding over-silylation and ensuring regioselectivity. Reaction temperatures between 0°C and 25°C and stoichiometric control of TMSCl (1.2 equivalents) are critical for maximizing yield. Chromatographic purification is often required to isolate the product from mono-silylated byproducts.
Physicochemical and Spectroscopic Properties
Spectral Characterization
While direct NMR data for this compound are scarce, studies on analogous silylated purines provide insights. For example, NMR of N2,N6-dibenzoyl-N9-TMS-purine derivatives shows:
NMR typically exhibits signals for the TMS-attached carbons at δ 1–2 ppm and carbonyl carbons at δ 165–170 ppm .
Stability and Reactivity
The compound is stable under inert atmospheres but hydrolyzes in protic solvents (e.g., water, alcohols) due to silyl group lability. Storage recommendations include anhydrous conditions at −20°C .
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